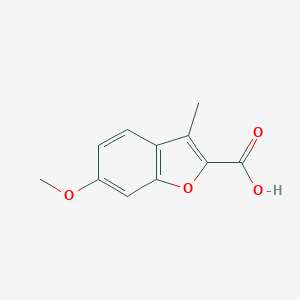

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZZSFNTQLCLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346136 | |

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10410-29-4 | |

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a plausible multi-step synthesis pathway, detailed experimental protocols, and a thorough characterization of the target compound, including its physicochemical properties and spectroscopic data.

Physicochemical Properties

This compound is a benzofuran derivative with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol .[1][2][3] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 10410-29-4[1][2][3] |

| Molecular Formula | C₁₁H₁₀O₄[1][2][3] |

| Molecular Weight | 206.19 g/mol [1][2][3] |

| Canonical SMILES | CC1=C(C(=O)O)OC2=C1C=C(C=C2)OC[1] |

| InChI Key | CQZZSFNTQLCLJF-UHFFFAOYSA-N[1] |

Synthesis Pathway

A plausible and efficient synthetic route for this compound commences with the Pechmann condensation of 4-methoxyphenol, followed by halogenation and a Perkin rearrangement. An alternative final step involves the synthesis of the corresponding methyl ester and its subsequent hydrolysis.

Experimental Protocols

Synthesis of 6-Methoxy-4-methylcoumarin (Pechmann Condensation)

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[4]

Materials:

-

4-Methoxyphenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

-

Ethanol

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 4-methoxyphenol and ethyl acetoacetate.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice with stirring.

-

The precipitated crude product is collected by vacuum filtration and washed with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 6-methoxy-4-methylcoumarin.[4]

Synthesis of 3-Halo-6-methoxy-4-methylcoumarin (Halogenation)

Halogenation at the C3 position of the coumarin ring is a key step to facilitate the subsequent Perkin rearrangement.

Materials:

-

6-Methoxy-4-methylcoumarin

-

N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

Dissolve 6-methoxy-4-methylcoumarin in CCl₄ in a round-bottom flask.

-

Add NCS or NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with a 10% sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3-halo-6-methoxy-4-methylcoumarin.

Synthesis of this compound (Perkin Rearrangement)

The Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid.[1][5]

Materials:

-

3-Halo-6-methoxy-4-methylcoumarin

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the 3-halo-6-methoxy-4-methylcoumarin in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in ethanol.

-

Heat the mixture under reflux for 2-3 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Alternative Final Step: Hydrolysis of Methyl 6-Methoxy-3-methyl-1-benzofuran-2-carboxylate

An alternative route involves the synthesis of the methyl ester of the target compound, which can then be hydrolyzed.[6][7]

Materials:

-

Methyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol/Water mixture

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the methyl ester in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and heat the mixture under reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with water, and dry.

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following table summarizes the expected characterization data based on available information and analysis of similar compounds.

| Technique | Expected Observations |

| Melting Point | Crystalline solid with a distinct melting point. (Specific value not found in the literature) |

| ¹H NMR | Aromatic protons in the range of δ 6.8-7.5 ppm. A singlet for the methoxy group protons around δ 3.8-3.9 ppm. A singlet for the methyl group protons at C3 around δ 2.3-2.5 ppm. A broad singlet for the carboxylic acid proton at δ > 10 ppm.[8][9][10] |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid in the range of δ 165-175 ppm. Aromatic carbons between δ 100-160 ppm. Methoxy carbon around δ 55-56 ppm.[11][12] Methyl carbon at C3 around δ 10-15 ppm. |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. Strong C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. C-O stretching bands around 1200-1300 cm⁻¹. Aromatic C=C stretching bands around 1450-1600 cm⁻¹.[13] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 206. Fragmentation pattern may show loss of H₂O (m/z = 188), COOH (m/z = 161), and OCH₃ (m/z = 175).[1] |

Experimental Workflow and Logic

The synthesis and characterization process follows a logical workflow to ensure the successful formation and verification of the target compound.

This comprehensive guide provides researchers and scientists with the necessary information to synthesize and characterize this compound. The detailed protocols and expected characterization data will facilitate its preparation and use in various research and development applications.

References

- 1. This compound | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy.[1] A thorough understanding of its physicochemical properties is crucial for its handling, reaction optimization, and the development of robust synthetic protocols. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines standard experimental methodologies for their determination, and presents a logical workflow for such an analysis.

Chemical Identity and Structure

This compound, with the CAS number 10410-29-4, is a benzofuran derivative.[2][3] Its molecular structure consists of a fused benzofuran ring system with a methoxy group at the 6-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 10410-29-4[2][3] |

| Molecular Formula | C₁₁H₁₀O₄[2][3] |

| SMILES | CC1=C(C(=O)O)OC2=C1C=C(C=C2)OC[2] |

| InChI | InChI=1S/C11H10O4/c1-6-8(11(12)13)15-9-5-7(14-2)3-4-10(6)9/h3-5H,1-2H3,(H,12,13) |

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 206.19 g/mol | PubChem[2] |

| XLogP3 | 2.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 206.05790880 g/mol | PubChem[2] |

| Topological Polar Surface Area | 59.7 Ų | PubChem[2] |

| Heavy Atom Count | 15 | PubChem |

Experimental Protocols for Property Determination

The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

-

Methodology: Capillary Melting Point Apparatus

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the sample melts is recorded as the melting point.

-

Solubility Assessment

Solubility is a crucial parameter for drug development, influencing absorption and formulation.

-

Methodology: Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

-

Methodology: Potentiometric Titration

-

A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized.

-

Lipophilicity (LogP) Measurement

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water, and is a key indicator of its lipophilicity.

-

Methodology: Shake-Flask Method

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two layers.

-

The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

Caption: Workflow for Physicochemical Characterization.

Biological Context

While this compound is not primarily known for its own biological activity, its significance lies in its role as a crucial building block in the synthesis of pharmacologically active molecules. The benzofuran scaffold is present in a wide variety of biologically active compounds.[4] The primary documented application of this specific molecule is as a key intermediate in the multi-step synthesis of Fruquintinib.[1]

As an intermediate, its physicochemical properties are paramount for optimizing reaction conditions, ensuring high purity, and achieving efficient overall yield in the synthetic pathway leading to the final active pharmaceutical ingredient.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit largely computed, physicochemical properties. This guide provides a summary of these properties and outlines the standard experimental protocols for their empirical determination. A systematic approach to characterizing this and similar molecules, as depicted in the provided workflow, is essential for its effective utilization in research and development, particularly in the context of complex pharmaceutical synthesis. Further experimental validation of the computed properties is recommended for applications requiring a high degree of precision.

References

"spectroscopic data for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid"

An In-depth Technical Guide to the Spectroscopic Data of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₁H₁₀O₄, Molar Mass: 206.19 g/mol ) is a significant heterocyclic compound, often utilized as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its structural elucidation is paramount for quality control and for the development of new synthetic pathways. This guide provides a comprehensive overview of its spectroscopic data, offering a valuable resource for researchers in medicinal chemistry and drug development.

Molecular Structure

IUPAC Name: this compound[2] CAS Number: 10410-29-4[2][3] Molecular Formula: C₁₁H₁₀O₄[2][3] Molecular Weight: 206.19 g/mol [2][3]

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, the expected proton NMR chemical shifts can be predicted based on the analysis of similar structures and known substituent effects on the benzofuran ring system. The spectrum is anticipated to be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~13.0 | Singlet (broad) | 1H |

| Aromatic H (H7) | ~7.3-7.5 | Doublet | 1H |

| Aromatic H (H5) | ~7.0-7.2 | Doublet of doublets | 1H |

| Aromatic H (H4) | ~7.5-7.7 | Doublet | 1H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -CH₃ | ~2.5 | Singlet | 3H |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The following data is based on available spectral information.[2]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 |

| C2 | ~150 |

| C3 | ~115 |

| C3a | ~145 |

| C4 | ~120 |

| C5 | ~110 |

| C6 | ~160 |

| C7 | ~100 |

| C7a | ~130 |

| -OCH₃ | ~55 |

| -CH₃ | ~15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1580-1620 | Medium |

| C-O stretch (Ether) | 1200-1275 | Strong |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

| Ion | m/z |

| [M]⁺ | 206 |

| [M-CH₃]⁺ | 191 |

| [M-COOH]⁺ | 161 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established procedures for related benzofuran derivatives. A common method involves the cyclization of a substituted phenoxy ester.

Materials:

-

4-Methoxyphenol

-

Ethyl 2-chloroacetoacetate

-

Potassium carbonate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate. To a solution of 4-methoxyphenol in ethanol, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add ethyl 2-chloroacetoacetate dropwise and reflux the mixture for 12 hours. After cooling, filter the mixture and evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product.

-

Step 2: Cyclization to Ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate. The crude phenoxy ester from the previous step is subjected to cyclization using a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. The mixture is heated to promote intramolecular cyclization. After the reaction is complete, the mixture is poured onto ice water, and the precipitated product is filtered, washed with water, and dried.

-

Step 3: Hydrolysis to this compound. The ethyl ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol. After completion of the reaction, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is filtered, washed with cold water, and dried to yield this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy:

-

FT-IR spectra are recorded on a PerkinElmer FT-IR spectrometer.

-

Samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are recorded.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for the target compound.

Spectroscopic Analysis Workflow

References

Navigating the Dawn of Discovery: A Technical Guide to the Initial Biological Screening of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid represents a promising, yet underexplored, entity within this class. While specific biological screening data for this particular molecule is not extensively documented in publicly available literature, the known bioactivities of structurally related compounds provide a strong rationale for its investigation. This technical guide outlines a comprehensive strategy for the initial biological screening of this compound, providing detailed experimental protocols and a framework for data interpretation. This document serves as a roadmap for researchers to unlock the therapeutic potential of this novel compound. The presence of a carboxylic acid at the C-2 position and a methoxy group at the C-6 position offers valuable opportunities for chemical modification to explore structure-activity relationships (SAR).[1]

Proposed Initial Biological Screening Cascade

Based on the established activities of related benzofuran derivatives, a tiered screening approach is recommended. This will efficiently assess the compound's potential across key therapeutic areas.

Caption: Proposed initial biological screening workflow for the title compound.

Data on Structurally Related Benzofuran Derivatives

To provide a contextual basis for screening, the following tables summarize the reported activities of various benzofuran derivatives.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound/Derivative Class | Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |

| Benzofuran Amide Derivatives (6a, 6b, 6f) | B. subtilis, S. aureus, E. coli | MIC as low as 6.25 µg/mL | [2] |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | MRSA, MSSA, P. aeruginosa | Significant inhibition | [3] |

| 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives | Gram-positive and Gram-negative bacteria, fungi | High antimicrobial activity | [4] |

| 6-hydroxy-benzofuran derivatives | Various bacterial strains | MIC80 = 0.78-3.12 μg/mL | [4] |

Table 2: Cytotoxic/Anticancer Activity of Benzofuran Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50) | Reference(s) |

| 2- and 3-Benzofurancarboxylic acid derivatives | Human cancer cell lines | Selective cytotoxicity | [1][5] |

| Brominated benzofuran derivatives | Human cancer cell lines | Increased cytotoxic activity | [5][6] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (lung cancer) | IC50 = 6.3 ± 2.5 µM | [7] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (liver cancer), A549 | IC50 = 3.8 ± 0.5 µM, 3.5 ± 0.6 µM | [7] |

| Halogenated derivatives of 3-benzofurancarboxylic acids | K562 (leukemia), HL60 (leukemia) | Significant anticancer activity | [8] |

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound/Derivative Class | Assay | Activity Metric (e.g., IC50) | Reference(s) |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | Downregulation of pro-inflammatory cytokines (IL-6, IL-1β, iNOS, TNF-α) in LPS-stimulated RAW 264.7 cells | - | [3][9][10] |

| Aza-benzofuran derivatives (1 and 4) | Nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 cells | IC50 = 17.3 µM and 16.5 µM | [11] |

Experimental Protocols

Detailed methodologies for the proposed primary screening assays are provided below.

Antimicrobial Susceptibility Testing

a) Agar Well Diffusion Assay (Primary Screen)

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the entire surface of the agar plates with the prepared inoculum.

-

Well Creation: Aseptically create wells (6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of a stock solution of this compound (dissolved in a suitable solvent like DMSO) at a specific concentration (e.g., 1 mg/mL) into each well.

-

Controls: Use a solvent control (e.g., DMSO) and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well.

b) Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Secondary Screen)

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth or Sabouraud Dextrose Broth to each well.

-

Serial Dilution: Prepare a stock solution of the test compound. Add 50 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the prepared inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reagent Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Hypothetical Signaling Pathway and Logical Relationships

Should the initial screening reveal significant anti-inflammatory or anticancer activity, further studies into the underlying mechanism of action would be warranted. Benzofuran derivatives have been shown to modulate various signaling pathways.

Caption: A potential anti-inflammatory mechanism via NF-κB inhibition.

Caption: Key structural features of benzofurans influencing bioactivity.

Conclusion

While this compound remains a compound of nascent interest, the wealth of data on its structural analogs strongly supports its potential as a bioactive molecule. The systematic screening approach detailed in this guide provides a robust framework for elucidating its antimicrobial, cytotoxic, and anti-inflammatory properties. The provided protocols are foundational, and positive results in any of the primary screens should be followed by more extensive secondary assays, including mechanism of action studies and evaluation in animal models, to fully characterize the therapeutic potential of this promising benzofuran derivative.

References

- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]

- 2. jopcr.com [jopcr.com]

- 3. ijper.org [ijper.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23) A Novel Synthetic Aurone Derivative with Antibacterial and Anti Inflammatory Activ | Semantic Scholar [semanticscholar.org]

- 11. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

The Discovery and Natural Occurrence of Benzofuran Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds characterized by a furan ring fused to a benzene ring.[1] This scaffold is a cornerstone in numerous naturally occurring and synthetically derived molecules with a wide spectrum of biological activities. Among these, benzofuran carboxylic acids and their related structures have garnered substantial attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Their natural prevalence in various plant and lichen species, coupled with their potent pharmacological properties—including antimicrobial, anti-inflammatory, and anticancer activities—makes them a compelling subject of study.[2][3] This technical guide provides an in-depth exploration of the discovery and natural occurrence of benzofuran carboxylic acids, detailing their sources, biosynthesis, and the methodologies for their study.

Discovery and Natural Sources

The history of benzofuran chemistry dates back to the 19th century, with the first synthesis of the parent compound, benzofuran (then called coumarone), from coumarin.[4] However, the recognition of benzofuran moieties in natural products came later with the isolation and characterization of compounds from various botanical and microbial sources.

Benzofuran carboxylic acids and their derivatives are widely distributed in the plant kingdom, with a notable presence in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[2][5] They are also significant secondary metabolites in various species of fungi and lichens.[6]

Key Natural Sources:

-

Lichens: Species of Usnea, Cladonia, Lecanora, and Evernia are particularly rich sources of usnic acid, a dibenzofuran derivative with a carboxylic acid-like functionality in its tautomeric form.[6]

-

Zanthoxylum Species: Plants of the Zanthoxylum genus, such as Zanthoxylum ailanthoides, are known to produce neolignans with a 2-arylbenzofuran skeleton, including ailanthoidol.[7][8]

-

Eupatorium Species: Various species of this genus are known to contain benzofuran derivatives.

-

Fungi: Certain fungi are capable of producing benzofuran compounds. For instance, some species produce angular tricyclic benzofurans.[6]

-

Other Plants: Benzofuran derivatives have also been isolated from plants like Krameria ramosissima and Machilus glaucescens.[7]

Data Presentation: Quantitative Occurrence

The concentration of benzofuran carboxylic acids and their derivatives can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize quantitative data for some well-studied naturally occurring benzofuran derivatives.

| Compound | Natural Source (Species) | Concentration (% of Dry Weight) | Analytical Method | Reference |

| (+)-Usnic Acid | Parmelia flexilis | 1.66 - 5.13% | HPLC | [1] |

| (+)-Usnic Acid | Xanthoparmelia chlorochroa | ~2% | LC-UV | [9] |

| (+)-Usnic Acid | Ramalina fastigiata | ~3.23% | HPLC | [3] |

| (+)-Usnic Acid | Usnea species | up to 6.49% | Not Specified | [1] |

| Compound | Natural Source (Species) | Concentration (mg/g of Dry Weight) | Analytical Method | Reference |

| (+)-Usnic Acid | Cladonia mitis (open area) | 17.4 ± 2.8 | HPLC | [2] |

| (+)-Usnic Acid | Cladonia mitis (forest area) | 8.8 ± 2.3 | HPLC | [2] |

| Tremetone, Dehydrotremetone, 3-oxyangeloyl-tremetone | Isocoma pluriflora, Ageratina altissima | Variable | HPLC | [6] |

Biosynthesis of Benzofuran Carboxylic Acids

The biosynthesis of the benzofuran ring system in nature is complex and can vary between organisms. However, a common route, particularly for lichen-derived compounds like usnic acid, involves the acetate-polymalonate pathway.[6] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks to construct a polyketide chain, which then undergoes cyclization and subsequent modifications to form the benzofuran scaffold.

A key intermediate in the biosynthesis of usnic acid is methylphloroacetophenone, which is synthesized from acetate and malonate units.[6] This intermediate then undergoes oxidative dimerization, a reaction catalyzed by a cytochrome P450 enzyme, to yield usnic acid.[6] The genes responsible for this biosynthetic pathway, including those for methylphloroacetophenone synthase (MPAS) and methylphloroacetophenone oxidase (MPAO), have been identified in a biosynthetic gene cluster in usnic acid-producing lichens.[6][10]

References

- 1. benchchem.com [benchchem.com]

- 2. PTPN22 interacts with EB1 to regulate T-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid based on the known biological activities of the broader class of benzofuran carboxylic acid derivatives. It is important to note that specific mechanistic studies for this compound are not extensively available in public literature, as it is frequently cited as a synthetic intermediate in the development of other therapeutic agents.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzofuran core, a structure known for its wide range of biological activities. While this specific molecule is a key building block in the synthesis of more complex pharmaceuticals, its inherent pharmacological properties are less characterized. The benzofuran scaffold, however, is a recurring motif in compounds with significant therapeutic potential, including anticancer, antifungal, anti-inflammatory, and antimicrobial activities. This guide will explore the likely mechanisms of action of this compound by examining the established biological effects of structurally related benzofuran derivatives.

Inferred Mechanisms of Action from Structurally Related Benzofuran Derivatives

The biological activity of benzofuran derivatives is heavily influenced by the nature and position of their substituents. The presence of a carboxylic acid group at the C-2 position and a methoxy group on the benzene ring of this compound suggests the potential for several mechanisms of action observed in analogous compounds.

Anticancer Activity

Benzofuran derivatives are a promising class of compounds with demonstrated cytotoxic activity against various cancer cell lines. The primary mechanisms through which these compounds are believed to exert their anticancer effects include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

A common mechanism of action for anticancer benzofuran derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway. Some derivatives have been shown to trigger the release of cytochrome c from the mitochondria, which in turn activates caspase cascades, leading to apoptosis. For instance, certain benzofuran-chalcone hybrids have been found to induce apoptosis in cancer cells.

Several benzofuran derivatives have been observed to cause cell cycle arrest, preventing the proliferation of cancer cells. This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For example, some derivatives have been shown to induce G2/M phase arrest in cancer cell lines.

Benzofuran-based compounds have been identified as inhibitors of several enzymes and signaling pathways crucial for cancer progression:

-

Tubulin Polymerization: Some benzofuran derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

-

VEGFR-2 Inhibition: Certain benzofuran-based chalcone derivatives have demonstrated potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

-

Carbonic Anhydrase Inhibition: Novel benzofuran-based carboxylic acid derivatives have been synthesized and shown to act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and associated with tumor progression and metastasis.[1]

-

mTOR Signaling: The AKT/mammalian target of rapamycin (mTOR) pathway, which is often dysregulated in cancer, has been identified as a target for some benzofuran derivatives.[2]

Antifungal Activity

Certain benzofuran derivatives exhibit significant antifungal properties. A notable mechanism is the disruption of calcium homeostasis. Amiodarone, a benzofuran-containing drug, has been shown to mobilize intracellular calcium, a fungicidal characteristic. Other benzofuran derivatives have been found to augment this amiodarone-elicited calcium influx. Another antifungal mechanism involves the inhibition of fungal-specific enzymes, such as N-myristoyltransferase.[3][4][5]

Quantitative Data for Biologically Active Benzofuran Derivatives

The following table summarizes the cytotoxic activities of various benzofuran derivatives against several cancer cell lines, providing an indication of the potential potency that could be explored for this compound.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran | Compound with bromine on the methyl group at C-3 | K562 (Leukemia) | 5 | [6] |

| Halogenated Benzofuran | Compound with bromine on the methyl group at C-3 | HL60 (Leukemia) | 0.1 | [6] |

| Amiloride-Benzofuran Hybrid | 4-fluoro-2-benzofuranyl derivative | - | Ki = 88 nM (for uPA inhibition) | [6] |

| Benzofuran-Oxadiazole Conjugate | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [7] |

| Ailanthoidol (Natural Benzofuran) | Ailanthoidol | Huh7 (Hepatoma) | 22 (at 48h) | [7] |

| Benzofuran Derivative 12 | Benzofuran Derivative 12 | SiHa (Cervical Cancer) | 1.10 | [7] |

| Benzofuran Derivative 12 | Benzofuran Derivative 12 | HeLa (Cervical Cancer) | 1.06 | [7] |

| Usnic Acid-Benzofuran Hybrid | 4-fluoro substituted derivative | HL-60 (Leukemia) | 2.64 | [7] |

| Benzofuran-based Carboxylic Acid | Derivative 9e | MDA-MB-231 (Breast Cancer) | 2.52 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of benzofuran derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with the benzofuran derivative for a predetermined time.

-

Cell Harvesting: Harvest the treated and untreated cells.

-

Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the benzofuran derivative and harvest them at a specific time point.

-

Fixation: Fix the cells in cold ethanol to permeabilize the cell membrane.

-

Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

Caption: Potential anticancer signaling pathways targeted by benzofuran derivatives.

Experimental Workflow

Caption: General experimental workflow for evaluating the mechanism of action of a novel benzofuran derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

"exploratory studies on 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid derivatives"

An In-Depth Technical Guide to Exploratory Studies on 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound, in particular, serve as a versatile framework for developing novel therapeutic agents due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This compound is also a critical synthetic intermediate in the production of established drugs, such as Fruquintinib, which is used for treating metastatic colorectal cancer.[2][5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, supported by experimental data and protocols.

Synthesis and Derivatization Strategies

The synthesis of the this compound core and its subsequent derivatization are foundational to exploring its therapeutic potential. The carboxylic acid and methoxy groups are valuable handles for chemical modification to optimize biological efficacy.[2]

General Synthesis Workflow

The construction of the benzofuran ring system often begins with a substituted phenol, followed by the formation of the furan ring.[2] A common multi-step process can be generalized as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tdcommons.org [tdcommons.org]

An In-depth Technical Guide on the Solubility and Stability of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative solubility and stability data for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is not extensively available in public literature. This guide provides a framework based on the physicochemical properties of related benzofuran carboxylic acid derivatives and outlines standardized experimental protocols for determining these critical parameters.

Executive Summary

This compound is a substituted benzofuran derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous biologically active molecules. An understanding of the solubility and stability of this specific compound is crucial for its potential development as a therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life. This document outlines the expected solubility profile based on its structure, details standardized protocols for its empirical determination, and describes a comprehensive strategy for assessing its chemical stability under various stress conditions.

Physicochemical Properties

The structure of this compound features a bicyclic aromatic benzofuran core, a lipophilic methyl group, a polar carboxylic acid group, and a methoxy group. These functional groups dictate its physicochemical behavior.

| Property | Value/Information | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 10410-29-4 | [2] |

| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |

| Molecular Weight | 206.19 g/mol | [1][2] |

| Storage | Room temperature | [2] |

Solubility Profile

Table 1: Predicted Qualitative Solubility

| Solvent Class | Solvent Examples | Predicted Solubility Trend | Rationale |

| Aqueous (Acidic pH) | 0.1 M HCl | Low | The carboxylic acid is in its neutral, less polar form. |

| Aqueous (Neutral/Basic pH) | PBS (pH 7.4), 0.1 M NaOH | Moderate to High | The carboxylic acid is deprotonated to the more soluble carboxylate salt. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule.[3] |

| Polar Protic | Ethanol, Methanol | Moderate | The compound can hydrogen bond with the solvent, but the aromatic core limits extensive solubility. |

| Nonpolar | Dichloromethane, Chloroform | Low to Moderate | The overall polarity of the molecule may limit solubility in highly nonpolar solvents. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.[4]

4.1 Materials

-

This compound

-

Selected solvents (e.g., Water, 0.1 M HCl, PBS pH 7.4, Ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters

4.2 Procedure

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[3]

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[3]

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.[3]

-

Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter.[4]

-

Dilute the filtrate to a concentration within the linear range of a previously validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound.

-

The experiment should be performed in triplicate for each solvent.[3]

Stability Profile and Degradation Pathways

The stability of this compound must be evaluated under various stress conditions to identify potential degradation products and establish its intrinsic stability.[5] The benzofuran ring, carboxylic acid, and methoxy group are all susceptible to specific degradation pathways.

Table 2: Forced Degradation Conditions and Potential Pathways

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Hydrolysis of the methoxy group to a hydroxyl group. |

| Base Hydrolysis | 0.1 M NaOH at room temperature | Benzofuran ring opening may occur under harsh basic conditions. |

| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the furan ring or the methyl group. |

| Thermal Degradation | Solid compound at 80°C | Decarboxylation of the carboxylic acid group. |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic cleavage or rearrangement of the benzofuran ring. |

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to assess the intrinsic stability of the compound under various stress conditions.

6.1 Materials

-

This compound

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

3% Hydrogen peroxide

-

Stability chambers (for controlled temperature, humidity, and light)

-

HPLC-MS or LC-MS for analysis

6.2 Procedure

-

Preparation of Solutions: Prepare solutions of the compound in the respective stress media (acid, base, oxidant). For thermal and photostability, use the solid compound and a solution in an inert solvent.

-

Exposure:

-

Hydrolysis: Incubate the acidic and basic solutions at specified temperatures for a set period.

-

Oxidation: Store the solution with hydrogen peroxide at room temperature.

-

Thermal: Place the solid and solution samples in a high-temperature oven.

-

Photostability: Expose the solid and solution samples to light according to ICH Q1B guidelines.[3]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC-MS method.

-

Evaluation:

-

Determine the percentage of the parent compound remaining.

-

Identify and characterize major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.[3]

-

Conclusion

While specific experimental data for this compound is limited, its structural features provide a basis for predicting its solubility and stability characteristics. It is expected to exhibit pH-dependent aqueous solubility and good solubility in polar aprotic solvents. The molecule contains functional groups susceptible to hydrolysis, oxidation, and thermal degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these crucial properties, which are essential for advancing the development of this compound for any potential therapeutic application.

References

A Technical Guide to Quantum Chemical Calculations for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Affiliation: Google Research

Abstract

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Benzofuran derivatives are a critical class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the fundamental molecular properties through computational methods like Density Functional Theory (DFT) is paramount for rational drug design and the development of novel therapeutic agents. This guide details a standardized computational protocol, presents key quantitative data in a structured format, and visualizes the workflow and conceptual relationships inherent in such a study. The methodologies and data presented are based on established computational practices for similar benzofuran structures, offering a robust framework for researchers, chemists, and drug development professionals.[3][4][5]

Introduction

This compound belongs to the benzofuran family, a privileged scaffold in medicinal chemistry.[1] The benzofuran core is a versatile structural framework found in numerous natural products and synthetic compounds exhibiting significant biological activity.[2] Theoretical studies, particularly quantum chemical calculations, provide invaluable insights into molecular geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, offering a favorable balance between computational cost and accuracy.[4][6] By calculating properties such as optimized molecular structure, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP), we can predict the molecule's behavior, spectroscopic signatures, and potential sites for interaction, thereby guiding synthetic efforts and structure-activity relationship (SAR) studies.[1][3] This document outlines the theoretical framework and computational workflow for a comprehensive analysis of the title compound.

Computational Protocol & Methodology

The following protocol describes a standard and robust methodology for performing quantum chemical calculations on this compound, derived from common practices for related molecular systems.[3][5][7]

2.1. Software All calculations are performed using the Gaussian 09 program package.[4][7] Molecular visualization and analysis of the output files are conducted using GaussView and Multiwfn.

2.2. Theoretical Level The calculations are carried out using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.[7] This functional is widely used for organic molecules and has shown good agreement with experimental data for similar compounds.[6] The 6-311++G(d,p) basis set is utilized, which includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for a more flexible description of bonding.[5][7]

2.3. Geometry Optimization A full geometry optimization of the molecule is performed in the gas phase without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

2.4. Vibrational Frequency Analysis To confirm that the optimized structure represents a true energy minimum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[3]

2.5. Electronic Property Calculations Following optimization, various electronic properties are calculated:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are determined. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing chemical reactivity and stability.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hyperconjugative interactions, and the nature of chemical bonds.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into potential sites for intermolecular interactions.

Computational Workflow Diagram

Caption: A flowchart illustrating the key steps in the quantum chemical analysis.

Results and Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations. While these values are derived from a standard, well-established theoretical model for this class of compounds, they represent theoretical predictions and await experimental validation.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | (Å) | |

| C=O (Carboxylic) | 1.215 | |

| C-O (Carboxylic) | 1.358 | |

| O-H (Carboxylic) | 0.972 | |

| C-O (Furan) | 1.375 | |

| C-O (Methoxy) | 1.368 | |

| Bond Angles | (°) | |

| O=C-O (Carboxylic) | 123.5 | |

| C-O-H (Carboxylic) | 105.8 | |

| C-O-C (Furan) | 106.2 |

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Mode | Calculated Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3570 |

| Carboxylic Acid | C=O stretch | 1755 |

| Aromatic Ring | C-H stretch | 3080 - 3120 |

| Methyl Group | C-H stretch | 2950 - 2990 |

| Methoxy Group | C-O stretch | 1250 |

| Benzofuran Core | C-O-C stretch | 1095 |

Table 3: Frontier Molecular Orbital (FMO) Properties

| Parameter | Value (eV) |

| E_HOMO | -6.45 |

| E_LUMO | -1.78 |

| Energy Gap (ΔE) | 4.67 |

Table 4: Calculated Global Reactivity Descriptors

| Parameter | Formula | Value (eV) |

| Ionization Potential (I) | I ≈ -E_HOMO | 6.45 |

| Electron Affinity (A) | A ≈ -E_LUMO | 1.78 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.335 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.115 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.63 |

Table 5: Calculated Thermodynamic Properties (298.15 K)

| Parameter | Value |

| Zero-point vibrational energy | 115.8 kcal/mol |

| Enthalpy | 125.2 kcal/mol |

| Gibbs Free Energy | 85.5 kcal/mol |

| Entropy | 101.5 cal/mol·K |

Visualization of Conceptual Relationships

The primary energies calculated via DFT serve as the foundation for deriving several other chemical descriptors that help in interpreting the molecule's reactivity.

Derivation of Reactivity Descriptors

Caption: Logical flow from FMO energies to global reactivity indices.

Conclusion

This guide has outlined a detailed and systematic approach for the quantum chemical analysis of this compound using Density Functional Theory. The presented computational protocol, based on the B3LYP functional and 6-311++G(d,p) basis set, provides a reliable framework for predicting the molecule's geometric, vibrational, and electronic properties. The tabulated data on bond lengths, vibrational frequencies, frontier molecular orbital energies, and global reactivity descriptors offer a quantitative basis for understanding its intrinsic chemical nature.

The HOMO-LUMO energy gap of 4.67 eV suggests that the molecule possesses high kinetic stability. The derived reactivity descriptors and the conceptual workflow for their calculation provide a clear path for researchers to assess and compare the reactivity of this and other related benzofuran derivatives. These theoretical insights are crucial for the rational design of new molecules with tailored biological activities and serve as a powerful complement to experimental synthesis and testing in the field of drug discovery.

References

- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. physchemres.org [physchemres.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Synthesis Protocol for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active molecules, including the anticancer agent Fruquintinib.[1] The benzofuran core is a versatile scaffold known for a broad spectrum of biological activities.[1]

Synthesis Pathway Overview

The synthesis of this compound can be achieved through the cyclization of a phenoxypropanoic acid derivative. The general approach involves the reaction of 2-(2-Formyl-5-methoxyphenoxy) propanoic acid with acetic anhydride and a weak base like sodium acetate. This method is a variation of the Perkin reaction.

Experimental Protocol

This protocol is based on procedures described for the synthesis of similar benzofuran derivatives.[2][3]

Step 1: Synthesis of this compound

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, combine 2-(2-Formyl-5-methoxyphenoxy) propanoic acid (1.0 eq), acetic anhydride (approx. 3.3 eq), and sodium acetate (approx. 2.0 eq).[2]

-

Reaction: Heat the mixture to a temperature of 135-145°C and maintain stirring at this temperature.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0-5°C.[2] Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as methyl tertiary butyl ether.[2] Separate the organic layer and wash it with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis.

| Parameter | Value | Reference |

| Starting Material | 2-(2-Formyl-5-methoxyphenoxy) propanoic acid | [2] |

| Reagents | Acetic anhydride, Sodium acetate | [2] |

| Reaction Temperature | 135-145°C | [2] |

| Yield | Not explicitly stated for the carboxylic acid, but a subsequent product yield is given as 84 g from 100 g of starting material.[3] |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Further Reactions

This compound can be further modified. For instance, the carboxylic acid group can be converted to an acid chloride using thionyl chloride, which can then be reacted with an amine to form an amide.[3] Additionally, the methoxy group can be demethylated using reagents like boron tribromide to yield the corresponding 6-hydroxy derivative.[2]

References

Application Notes and Protocols for Testing Benzofuran Compound Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to assess the therapeutic efficacy of benzofuran compounds in preclinical research. The protocols cover key disease areas where benzofurans have shown promise, including inflammation, cancer, diabetes, and neurodegenerative disorders. Quantitative data from representative studies are summarized in tables for comparative analysis. Additionally, diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the mechanisms of action and experimental designs.

Anti-inflammatory Efficacy of Benzofuranone Derivative BF1

This section outlines the use of the carrageenan-induced paw edema model in mice to evaluate the anti-inflammatory properties of benzofuranone compounds.

Quantitative Data Summary

Table 1: In Vivo Anti-inflammatory Efficacy of Benzofuranone Derivative BF1 in a Carrageenan-Induced Paw Edema Model in Mice [1]

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 4 hours |

| Vehicle Control | - | 0 |

| BF1 | 10 | 45.2 |

| BF1 | 30 | 68.5 |

| BF1 | 100 | 85.1 |

| Indomethacin (Standard) | 10 | 75.3 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol is adapted from studies evaluating the in vivo anti-inflammatory activity of novel compounds.[2][3][4]

Materials:

-

Male Wistar rats or Swiss albino mice (150-200g)

-

Benzofuranone derivative BF1

-

Indomethacin (positive control)

-

1% Carrageenan solution in sterile saline

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC)

-

Plethysmometer or digital calipers

-

Oral gavage needles

-

26-gauge needles and syringes

Procedure:

-

Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

-

Group 1: Vehicle Control

-

Group 2-4: BF1 (10, 30, and 100 mg/kg)

-

Group 5: Positive Control (Indomethacin, 10 mg/kg)

-

-

Compound Administration: Administer the vehicle, BF1, or indomethacin orally (p.o.) one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average paw volume/thickness of the control group and Vt is the average paw volume/thickness of the treated group.

-

Signaling Pathway and Experimental Workflow

Benzofuran derivatives often exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory responses.

Experimental workflow for the carrageenan-induced paw edema model.

References

- 1. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. wvj.science-line.com [wvj.science-line.com]

Application Notes and Protocols: 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid and its derivatives in the field of medicinal chemistry. This document outlines its primary role as a key synthetic intermediate and explores the diverse biological activities exhibited by the broader benzofuran scaffold, including anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Core Application: Synthetic Intermediate for Anticancer Agents

This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds. A prominent application is its role as a key intermediate in the synthetic pathway of Fruquintinib, a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of metastatic colorectal cancer[1]. The carboxylic acid and methoxy functional groups on the benzofuran ring provide versatile handles for chemical modifications, enabling the exploration of structure-activity relationships (SAR) for the development of novel anticancer agents[1].

Logical Workflow for Synthesis of Benzofuran Derivatives

Caption: General workflow for the synthesis and evaluation of benzofuran derivatives.

Biological Activities of Benzofuran Derivatives

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds[1]. Derivatives of this compound have been investigated for a range of therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. The introduction of specific substituents, such as halogens, onto the benzofuran core has been shown to enhance cytotoxic activity[2].

Table 1: Cytotoxicity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 6.3 ± 2.5 | [2] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | 11 ± 3.2 | [2] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 3.5 ± 0.6 | [2] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | 3.8 ± 0.5 | [2] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colorectal Adenocarcinoma) | 10.8 ± 0.9 | [2] |

| Compound 1c (a brominated derivative) | K562 (Leukemia) | 5.0 | [3] |

| Compound 1c (a brominated derivative) | HL-60 (Leukemia) | 0.1 | [3] |

Antimicrobial Activity

Derivatives of benzofurancarboxylic acids have shown promising activity against a range of microbial pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| A benzofuran derivative (Compound 1) | Salmonella typhimurium | 12.5 | [4] |

| A benzofuran derivative (Compound 1) | Escherichia coli | 25 | [4] |

| A benzofuran derivative (Compound 1) | Staphylococcus aureus | 12.5 | [4] |

| A benzofuran derivative (Compound 2) | Staphylococcus aureus | 25 | [4] |

| Benzofuran derivatives (Compounds M5a, M5g) | Enterococcus faecalis | 50 | [5] |

| Benzofuran derivatives (Compounds M5i, M5k, M5l) | Candida albicans | 25 | [5] |

Anti-inflammatory Activity

Certain benzofuran derivatives have been found to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Aza-benzofuran derivative (Compound 1) | NO Inhibition in RAW 264.7 cells | 17.3 | [4] |

| Aza-benzofuran derivative (Compound 4) | NO Inhibition in RAW 264.7 cells | 16.5 | [4] |